N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide
Description
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide is a synthetic compound with potential applications in various fields of research and industry. This compound features a thiophene ring, a phenoxyacetamide group, and a hydroxypropyl chain, making it a versatile molecule for various chemical reactions and applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-15(18,13-8-5-9-20-13)11-16-14(17)10-19-12-6-3-2-4-7-12/h2-9,18H,10-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBQJWLXVXUCMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1)(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide typically involves the reaction of 2-phenoxyacetic acid with 2-amino-2-(thiophen-2-yl)propan-1-ol under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenoxyacetamide derivatives.
Scientific Research Applications
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)cyclopentanecarboxamide
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-phenylpropanamide
- N-(2-hydroxy-2-(thiophen-2-yl)propyl)-3-(phenylsulfonyl)propanamide
Uniqueness
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide is unique due to its combination of a thiophene ring, a phenoxyacetamide group, and a hydroxypropyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Biological Activity
N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique combination of a thiophene ring, a phenoxyacetamide group, and a hydroxypropyl chain. This structural arrangement is believed to contribute to its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C14H15NO3S |
| Molecular Weight | 273.34 g/mol |
| CAS Number | 1351587-16-0 |
| Solubility | Soluble in organic solvents like DMSO |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is hypothesized that the compound may exert its effects by:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It can bind to receptors, influencing signaling pathways that regulate cell growth and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may involve disrupting bacterial cell membranes or inhibiting bacterial enzyme activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits promising anticancer activity. For instance, research involving various breast cancer cell lines (MCF-7, SKBR3, MDA-MB-231) demonstrated that the compound induces apoptosis through mechanisms involving the G protein-coupled estrogen receptor (GPER).
Table 1 summarizes the apoptosis rates observed in these studies:
| Cell Line | Apoptosis Rate at 5h | Apoptosis Rate at 48h |
|---|---|---|
| MCF-7 | 68.4% | 54.9% |
| SKBR3 | Not Available | 61.6% |
| MDA-MB-231 | 56.1% | 43.1% |
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial effects. Preliminary assays indicate that the compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in treating infections.
Case Studies and Research Findings
- Study on Breast Cancer Cells : A study published in PubMed explored the effects of this compound on breast cancer cells, revealing significant induction of apoptosis and cell cycle arrest at specific phases (G1/S and G2/M) .
- Chemical Synthesis and Characterization : The synthesis of this compound involves reacting 2-phenoxyacetic acid with 2-amino-2-(thiophen-2-yl)propan-1-ol using coupling agents like DCC and DMAP to form the amide bond . This method highlights its feasibility for large-scale production.
- Comparative Studies with Similar Compounds : Comparative analysis with structurally similar compounds has shown that this compound exhibits unique biological profiles that distinguish it from other thiophene derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-phenoxyacetamide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization, substitution, and condensation steps. Key considerations include:
- Catalyst Selection : Transition metal catalysts or organocatalysts may improve yields (e.g., palladium for coupling reactions) .
- Solvent Systems : Polar aprotic solvents like DMF or THF are often used to enhance solubility and reaction efficiency .
- Purification : Column chromatography (silica gel) or recrystallization in ethanol/water mixtures can isolate the compound with ≥95% purity .
- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via H/C NMR (e.g., hydroxy proton resonance at δ 4.8–5.2 ppm) .
Q. How can spectroscopic techniques confirm the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Key signals include the thiophen-2-yl protons (δ 6.8–7.5 ppm), phenoxy aromatic protons (δ 6.5–7.0 ppm), and hydroxy group protons (broad singlet near δ 5.0 ppm) .
- IR Spectroscopy : Look for C=O stretch (1680–1720 cm), O–H stretch (3200–3500 cm), and C–S stretch (600–700 cm) .
- Mass Spectrometry : ESI-MS should show [M+H] peaks corresponding to the molecular formula CHNOS (exact mass: 315.09) .
Q. What preliminary assays are suitable for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans) .
- Anti-inflammatory Assays : Measure COX-2 inhibition via ELISA or prostaglandin E2 (PGE2) suppression in macrophage cell lines (e.g., RAW 264.7) .
- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to assess IC values .
Advanced Research Questions
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in situ FTIR or Raman spectroscopy to identify intermediates .
- Isotopic Labeling : Use O-labeled water or deuterated solvents to trace oxygen/hydrogen transfer in hydroxylation steps .
- Computational Modeling : Apply DFT (B3LYP/6-311+G(d,p)) to map energy barriers and transition states for cyclization .
Q. What strategies resolve contradictions in bioactivity data across studies?
- Methodological Answer :
- Dose-Response Analysis : Replicate assays with standardized concentrations (e.g., 1–100 μM) to rule out false positives/negatives .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may explain discrepancies .
- Receptor Binding Assays : Perform radioligand displacement studies (e.g., H-labeled ligands) to validate target engagement .
Q. How can computational methods optimize its pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict blood-brain barrier permeability (e.g., with GROMACS) using lipid bilayer models .
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (target: 2–3), aqueous solubility, and CYP450 interactions .
- Docking Studies (AutoDock Vina) : Screen against crystallographic targets (e.g., COX-2 PDB: 5KIR) to prioritize derivatives with higher binding affinity .
Q. What environmental impact assessments are critical for this compound?
- Methodological Answer :
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition assays (OECD 201) .
- Degradation Studies : Use HPLC-UV to monitor photolytic degradation under simulated sunlight (λ > 290 nm) .
- Bioaccumulation Potential : Calculate bioconcentration factors (BCF) via octanol-water partitioning (logK) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
